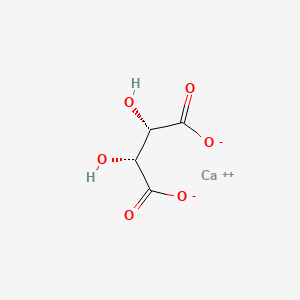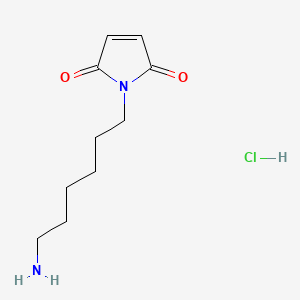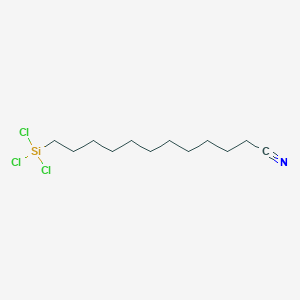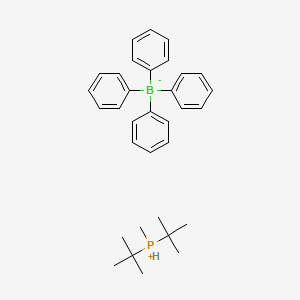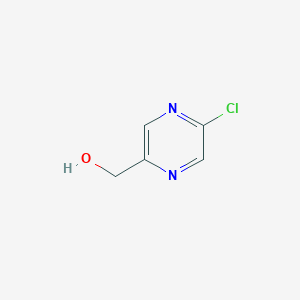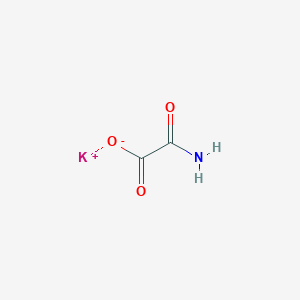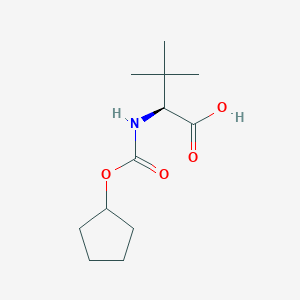
(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid
Overview
Description
The compound is an amino acid derivative, which are often involved in biological processes. Amino acids are the building blocks of proteins and play key roles in the function of organisms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentyl group with a carbonyl group to form the cyclopentyloxycarbonyl moiety, followed by the addition of the amino and dimethyl-butyric acid groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. It might undergo reactions typical of carboxylic acids, amines, and ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as melting point analysis, infrared spectroscopy, and solubility tests .Scientific Research Applications
Erythroid Differentiation
- Butyric Acid in Erythroleukemic Cells : Butyric acid demonstrates potent induction of erythroid differentiation in cultured erythroleukemic cells. It's effective at low concentrations, showing strict structural requirements for induction, suggesting a significant role in cellular differentiation processes (Leder & Leder, 1975).
Synthesis of Derivatives
- Synthesis of γ-(Arylamino)butyric Acid Derivatives : A catalytic approach for synthesizing γ-(aryl-amino)butyric acid derivatives has been developed. This method involves a ring-opening reaction of cyclopropane-1,1-dicarboxylates with arylamines, leading to the formation of butyric acid derivatives (Li et al., 2019).
Complexation Studies
- Molecular Tweezers with Carboxylic Acids : Studies on molecular tweezers with carboxylic acids like butyric acid reveal insights into complexation behaviors, specifically with nucleotide bases. This suggests potential applications in molecular recognition and interaction studies (Zimmerman, Wu, & Zeng, 1991).
Cancer and Hemoglobinopathies Treatment
- Butyric Acid in Colorectal Cancer and Hemoglobinopathies : Butyric acid's regulatory effects on gene expression and its biological response modifying properties suggest potential therapeutic applications in colorectal cancer and hemoglobinopathies treatment (Pouillart, 1998).
Reactions with Primary Amines
- Reactions of 4‐pyrones with Primary Amines : A study on the reactions between primary aliphatic amines and 4-pyrones, leading to derivatives of butyric acid, hints at the potential for creating novel chemical compounds (Allan et al., 1971).
Linker in Solid Support Synthesis
- Glutamic Acid as a Linker : Investigating glutamic acid as a linker for attaching alcohols to solid support, with potential applications in synthesizing butyric acid derivatives (Subra, Amblard, & Martínez, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(10(14)15)13-11(16)17-8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOXJCPQUQBCAJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635120 | |
| Record name | N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid | |
CAS RN |
572924-00-6 | |
| Record name | N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 572924-00-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)

